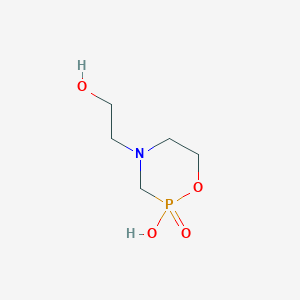
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one is a chemical compound with a unique structure that includes both hydroxy and oxazaphosphinanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethyl compound with an oxazaphosphinanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazaphosphinanone ring can be reduced to form different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and oxazaphosphinanone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has similar hydroxy and ethoxy groups but differs in its overall structure and applications.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have distinct chemical properties and uses.
Uniqueness
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
32513-24-9 |
|---|---|
Formule moléculaire |
C5H12NO4P |
Poids moléculaire |
181.13 g/mol |
Nom IUPAC |
2-(2-hydroxy-2-oxo-1,4,2λ5-oxazaphosphinan-4-yl)ethanol |
InChI |
InChI=1S/C5H12NO4P/c7-3-1-6-2-4-10-11(8,9)5-6/h7H,1-5H2,(H,8,9) |
Clé InChI |
VALKTWKZELAAGE-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(CN1CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



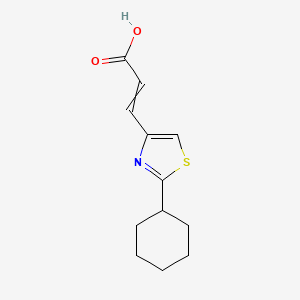
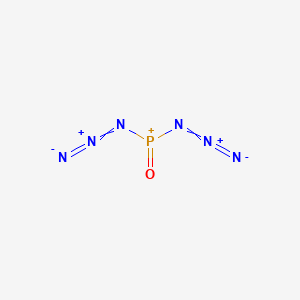
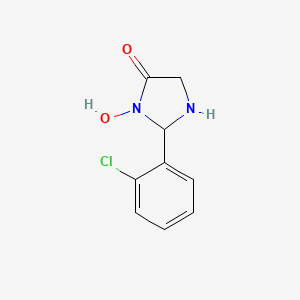



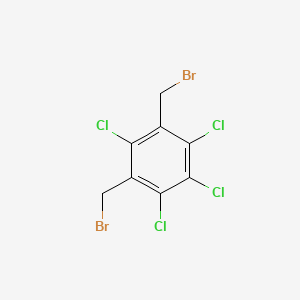

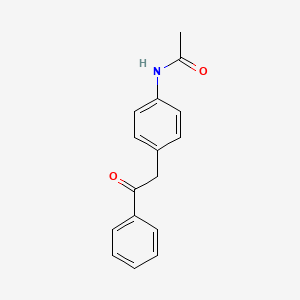
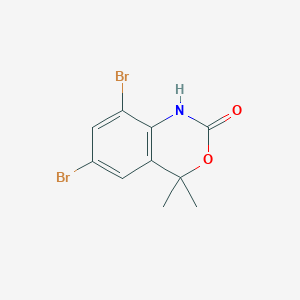
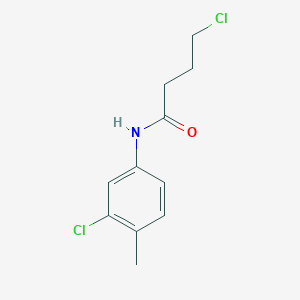
![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)

